ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and an acrylate moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate typically involves the esterification of 3-ethoxy-2-(trifluoromethyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Ethoxyacrylate: Similar in structure but lacks the trifluoromethyl group.
Methyl 3-Ethoxy-2-(trifluoromethyl)acrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-(trifluoromethyl)acrylate: Similar but lacks the ethoxy group.
Uniqueness
Ethyl 3-Ethoxy-2-(trifluoromethyl)acrylate is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C8H11F3O3 |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
ethyl (E)-3-ethoxy-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-5-6(8(9,10)11)7(12)14-4-2/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
BPZQUFGPEBXAPL-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)OCC)/C(F)(F)F |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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